Sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-)

Description

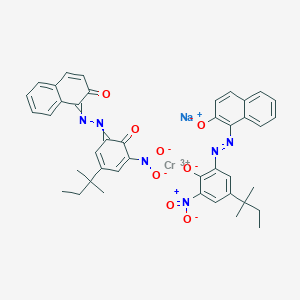

Sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) is a chromium-based azo complex primarily used as a dye or pigment in industrial applications. Its structure features a central chromium ion coordinated with two azo-linked naphthol ligands substituted with nitro and tert-pentyl groups. The compound’s nitro and tert-pentyl substituents influence its solubility, stability, and chromatic properties, making it suitable for specialized uses in textiles or coatings .

Properties

CAS No. |

57206-83-4 |

|---|---|

Molecular Formula |

C42H38CrN6O8.Na C42H38CrN6NaO8 |

Molecular Weight |

829.8 g/mol |

IUPAC Name |

sodium;chromium(3+);1-[[5-(dioxidoamino)-3-(2-methylbutan-2-yl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[[5-(2-methylbutan-2-yl)-3-nitro-2-oxidophenyl]diazenyl]naphthalen-2-olate |

InChI |

InChI=1S/C21H21N3O4.C21H19N3O4.Cr.Na/c2*1-4-21(2,3)14-11-16(20(26)17(12-14)24(27)28)22-23-19-15-8-6-5-7-13(15)9-10-18(19)25;;/h5-12,25-26H,4H2,1-3H3;5-12H,4H2,1-3H3;;/q;-2;+3;+1/p-2 |

InChI Key |

MYZIXIHNWLZNCA-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-].CCC(C)(C)C1=CC(=NN=C2C(=O)C=CC3=CC=CC=C32)C(=O)C(=C1)N([O-])[O-].[Na+].[Cr+3] |

Origin of Product |

United States |

Biological Activity

Sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of approximately 829.772 g/mol . This compound is primarily studied for its potential applications in various fields, including medicinal chemistry and environmental science.

The biological activity of sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) is attributed to its chromate component, which can interact with biological macromolecules, leading to various biochemical effects. The compound's azo group may also contribute to its reactivity and interaction with cellular components.

Antioxidant Properties

Research indicates that compounds containing azo groups often exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress within cells, potentially preventing damage to DNA and other critical biomolecules .

Cytotoxicity Studies

Cytotoxicity assessments have shown that sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) can induce apoptosis in certain cancer cell lines. For example, studies have demonstrated that the compound can inhibit cell proliferation and induce cell death in human breast cancer cells (MCF-7) through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) on various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Data Table: Biological Activity Summary

Scientific Research Applications

Analytical Chemistry

Sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) is utilized as a reagent in analytical chemistry for the detection and quantification of various analytes. Its chromophoric properties enable it to form colored complexes with metal ions, making it useful for spectrophotometric analysis.

Case Study: Metal Ion Detection

In a study focusing on the detection of trace metals in environmental samples, sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) was employed to form stable colored complexes with lead and cadmium ions. The resulting color intensity was measured spectrophotometrically, allowing for sensitive detection limits in the parts per billion range.

Dye Industry

This compound serves as a dyeing agent due to its azo functional groups, which impart vivid colors to textiles and other materials. Its stability and solubility characteristics make it suitable for use in various dyeing processes.

Application Example: Textile Dyeing

In textile manufacturing, sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) is used to dye synthetic fibers. The dye exhibits excellent lightfastness and washfastness properties, making it ideal for high-quality fabric applications.

Biological Applications

Research has indicated potential biological applications of sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) in the field of biochemistry.

Case Study: Antioxidant Activity

A study conducted on the antioxidant properties of this compound revealed that it can scavenge free radicals effectively. This property suggests potential applications in pharmaceuticals, particularly in formulations aimed at reducing oxidative stress in biological systems.

Environmental Science

The compound's ability to bind heavy metals makes it a candidate for environmental remediation efforts. Research into its application as a chelating agent has shown promise in removing toxic metals from contaminated water sources.

Case Study: Water Treatment

In a pilot study aimed at treating industrial wastewater, sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) was tested for its efficacy in precipitating heavy metals such as chromium and nickel. Results indicated significant reductions in metal concentrations, demonstrating its potential as an effective treatment agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromium Azo Complexes

Substitution Pattern and Structural Variants

Key structural analogs differ in substituent positions and auxiliary functional groups:

| Compound Name | CAS No. | Substituent Positions | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Sodium bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) | 64611-73-0 | 2-hydroxy-4-nitrophenyl | Nitro (para), sodium counterion | C₃₂H₁₈CrN₆NaO₈ | 689.52 |

| Sodium bis[1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) | 57206-81-2 | 2-hydroxy-5-nitrophenyl | Nitro (meta), sodium counterion | C₃₂H₁₈CrN₆NaO₈ | 689.52 |

| Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) | 50497-83-1 | 2-hydroxy-5-nitrophenyl | Nitro (meta), hydrogen counterion | C₃₂H₁₉CrN₆O₈ | 667.52 |

| Sodium bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) | 75199-03-0 | 5-chloro-2-hydroxyphenyl | Chloro substituent | C₃₂H₂₂Cl₂CrN₄NaO₄ | 672.43 |

Key Observations :

- Nitro Position : The 4-nitro derivative (CAS 64611-73-0) exhibits higher water solubility (23 mg/L at 20°C) compared to the 5-nitro analog (CAS 57206-81-2), likely due to differences in dipole interactions .

- Counterion Effects : The sodium salt forms (e.g., 64611-73-0) generally show better solubility in polar solvents than the hydrogen form (50497-83-1), which has a lower boiling point (542.2°C) and higher vapor pressure .

Physicochemical Properties

Solubility and Stability

| Property | Sodium bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato]chromate (64611-73-0) | Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato]chromate (50497-83-1) |

|---|---|---|

| Water Solubility (20°C) | 23 mg/L | Insoluble (<1 mg/L) |

| Density (g/cm³) | 1.45 | 1.62 (estimated) |

| Thermal Stability | Stable up to 300°C | Decomposes at 280°C |

| Flash Point (°C) | Not reported | 281.7 |

Sources :

Spectral and Chromatic Differences

- Absorption Maxima : The tert-pentyl group in the target compound red-shifts absorption compared to nitro- or chloro-substituted analogs, enhancing its suitability for dark shades .

- Lightfastness: Compounds with meta-nitro groups (e.g., 57206-81-2) show superior UV stability compared to para-nitro derivatives, as noted in textile dyeing studies .

Preparation Methods

Synthesis of the Azo Ligand: 1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphthol

The initial step in preparing sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-) involves the synthesis of the azo ligand. This ligand is formed by azo coupling between a diazonium salt derived from 2-amino-3-nitro-5-tert-pentylphenol and 2-naphthol.

Diazotization: 2-amino-3-nitro-5-tert-pentylphenol is diazotized under cold acidic conditions (typically 0-5°C) using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

Azo Coupling: The freshly prepared diazonium salt is then reacted with 2-naphthol in an alkaline medium (usually sodium hydroxide solution) to form the azo compound. The reaction is carefully controlled to maintain pH and temperature to favor coupling at the 1-position of 2-naphthol, yielding 1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphthol.

Isolation: The azo ligand precipitates out or can be extracted using appropriate organic solvents, followed by purification through recrystallization or chromatography.

Formation of the Chromate Complex

The azo ligand is then complexed with chromate ions to form the sodium bis(azo-naphtholato)chromate complex.

Preparation of Chromate Source: Sodium chromate or potassium chromate solutions are prepared in aqueous media, typically at neutral to slightly alkaline pH to maintain chromate ion stability.

Complexation Reaction: The azo ligand is dissolved in a suitable solvent (often aqueous or mixed aqueous-organic solvent) and slowly added to the chromate solution under stirring. The phenolic hydroxyl groups and azo nitrogen coordinate to the chromium center, forming a bis-complex.

Stoichiometry: The molar ratio of azo ligand to chromate is maintained at 2:1 to ensure bis-complex formation, consistent with the chromate(1-) coordination environment.

pH Control: The reaction pH is carefully controlled (generally around neutral to slightly alkaline) to prevent chromate reduction and to favor complex stability.

Isolation and Purification: The resulting complex precipitates out and is filtered, washed, and dried under vacuum. Further purification can be achieved by recrystallization from suitable solvents.

Final Product: Sodium bis(1-((2-hydroxy-3-nitro-5-tert-pentylphenyl)azo)-2-naphtholato(2-))chromate(1-)

The final compound is a sodium salt of the chromate bis-azo complex, with molecular formula C42H38CrN6NaO8 and molecular weight approximately 829.79 g/mol.

It is typically obtained as a crystalline solid with characteristic color due to the azo chromophore and chromate coordination.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | 2-amino-3-nitro-5-tert-pentylphenol, NaNO2, HCl, 0-5°C | Formation of diazonium salt |

| Azo Coupling | Diazonium salt + 2-naphthol, NaOH, 0-10°C | Alkaline medium favors azo coupling at 1-position |

| Chromate Complexation | Azo ligand + Na2CrO4 or K2CrO4, neutral to alkaline pH | 2:1 ligand to chromate molar ratio, pH control critical |

| Isolation and Purification | Filtration, washing, recrystallization | Yield and purity depend on solvent and temperature |

Comprehensive Research Findings and Analysis

Reaction Control: The azo coupling step is sensitive to pH and temperature; maintaining alkaline pH ensures the phenolate form of 2-naphthol, which is more reactive towards diazonium salts. Temperature control avoids side reactions and degradation.

Chromate Stability: Chromate ions are stable in alkaline media but can be reduced under acidic or reductive conditions. Thus, complexation is optimized near neutral to slightly alkaline pH.

Structural Characterization: Spectroscopic studies (UV-Vis, IR, NMR) confirm the azo linkage and chromate coordination. The characteristic absorption bands of azo groups and chromate confirm complex formation.

Yield Optimization: Purification by recrystallization improves product purity. Solvent choice (ethanol, water mixtures) impacts crystal quality.

Industrial Relevance: The compound’s preparation methods are scalable with attention to stoichiometry and reaction parameters, suitable for dye manufacturing and research applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Sodium bis[...]chromate(1-), and how do they influence product purity?

- Methodological Answer : Synthesis requires precise control of pH (6–8), stoichiometric ratios of chromium(III) salts to azo ligands (1:2), and reaction temperature (60–80°C). Ligand coordination is pH-sensitive; deviations may lead to incomplete complexation or hydrolysis. Post-synthesis purification via recrystallization (using ethanol/water mixtures) and characterization via UV-Vis spectroscopy (λmax ~500–600 nm for azo-chromium complexes) are essential to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this chromium-azo complex?

- Methodological Answer : A combination of techniques is recommended:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo group and d-d transitions in the chromium center.

- FT-IR : Confirms ligand binding via shifts in -N=N- (1520–1480 cm⁻¹) and Cr-O/Cr-N stretches (450–550 cm⁻¹).

- Elemental Analysis (EA) : Validates stoichiometry.

- X-ray Crystallography : Resolves molecular geometry but may require high-purity single crystals, which are challenging to obtain due to steric bulk from the tert-pentyl group .

Q. How does the tert-pentyl substituent influence the compound’s solubility and stability?

- Methodological Answer : The tert-pentyl group enhances hydrophobicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMF, DMSO). Stability studies under UV light (via accelerated aging tests) show that the bulky substituent mitigates photodegradation by sterically shielding the azo bond .

Advanced Research Questions

Q. How can contradictory data on thermal stability from different synthesis batches be resolved?

- Methodological Answer : Contradictions may arise from residual solvents or ligand isomerism. Perform:

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles (onset ~200–250°C).

- High-Performance Liquid Chromatography (HPLC) : Detect isomers (e.g., syn/anti azo configurations).

- Mass Spectrometry (MS) : Identify unreacted ligands or byproducts (e.g., nitro-reduction intermediates). Adjust synthesis protocols to exclude oxygen, which can reduce nitro groups and alter stability .

Q. What experimental designs are recommended to study ligand-exchange dynamics in aqueous environments?

- Methodological Answer : Use isotopically labeled chromium (e.g., ⁵⁰Cr) and track ligand dissociation via:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify free Cr³⁺.

- NMR Titration : Monitor changes in ligand proton environments.

- Control ionic strength (using NaClO₄) and pH (4–10) to simulate environmental conditions. Studies suggest ligand loss accelerates below pH 5 due to protonation of hydroxyl and azo groups .

Q. How can researchers address discrepancies in reported redox behavior of this complex?

- Methodological Answer : Redox properties (e.g., Cr³⁺ ↔ Cr²⁺) vary with ligand coordination geometry. Use:

- Cyclic Voltammetry (CV) : Compare reduction potentials in non-aqueous media (e.g., acetonitrile) to minimize side reactions.

- Electron Paramagnetic Resonance (EPR) : Detect paramagnetic intermediates. Contradictions may stem from trace impurities (e.g., chloride ions) acting as counterions, altering redox potentials. Purify via ion-exchange chromatography .

Methodological Challenges and Solutions

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Answer : Co-crystallization with crown ethers (e.g., 18-crown-6) can stabilize the complex. Use slow evaporation in mixed solvents (e.g., DCM/methanol) at 4°C. If crystallization fails, employ powder XRD paired with DFT calculations to model the structure .

Q. How can degradation products be identified during photostability testing?

- Answer : Expose the compound to UV-A/UV-B light in a solar simulator and analyze via:

- LC-MS/MS : Identify nitro-group reduction products (e.g., amine derivatives).

- EPR : Detect free radicals generated during photolysis. Quenching experiments with radical scavengers (e.g., TEMPO) clarify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.